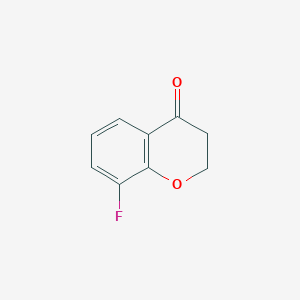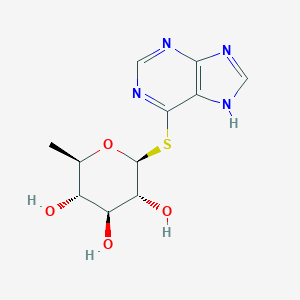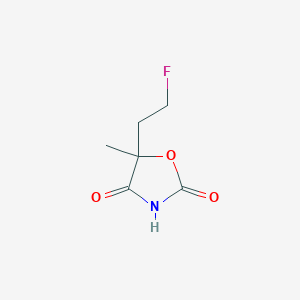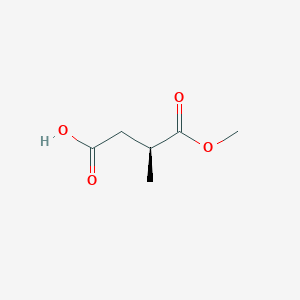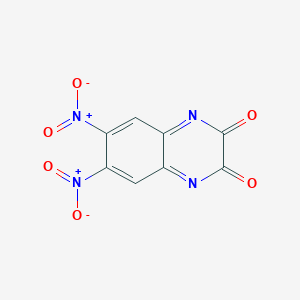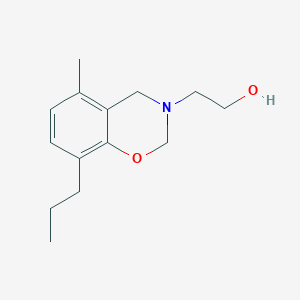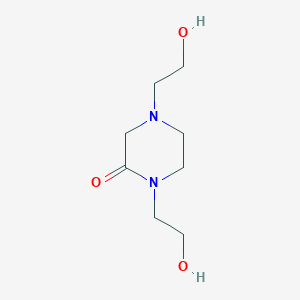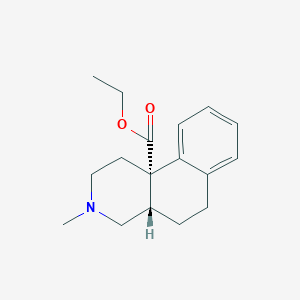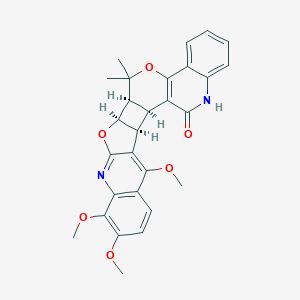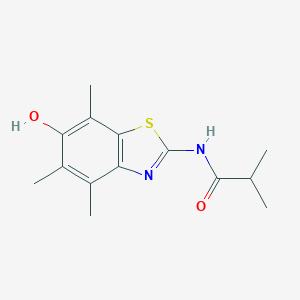![molecular formula C23H31N3O5 B053161 (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid CAS No. 117625-46-4](/img/structure/B53161.png)
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid is a synthetic compound that has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. This compound has been synthesized using various methods, and its potential applications in the field of medicine and biochemistry have been explored.
Mécanisme D'action
The mechanism of action of (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid can reduce inflammation and pain in various disease states.
Effets Biochimiques Et Physiologiques
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid in lab experiments has several advantages and limitations. One advantage is its ability to selectively inhibit COX-2 activity, which can make it a useful tool for studying the role of COX-2 in various disease states. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid. One direction is to further investigate its potential applications as a treatment for inflammatory diseases, such as arthritis and colitis. Additionally, it may be useful to explore its potential as a tool for studying the role of COX-2 in various disease states. Finally, future research could focus on developing more efficient methods for synthesizing and purifying (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid, which could increase its availability for research purposes.
Méthodes De Synthèse
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid can be synthesized using a variety of methods. One approach involves the use of a Grignard reagent to add a cyclopentylmagnesium bromide to a ketone, followed by a Wittig reaction to introduce the double bond. The resulting intermediate can then be oxidized to yield the final product.
Applications De Recherche Scientifique
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid has been used in scientific research to study its potential applications in the field of medicine and biochemistry. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases, such as arthritis and colitis.
Propriétés
Numéro CAS |
117625-46-4 |
|---|---|
Nom du produit |
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
Formule moléculaire |
C23H31N3O5 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H31N3O5/c24-26-25-17-10-7-16(8-11-17)9-12-18(27)13-14-20-19(21(28)15-22(20)29)5-3-1-2-4-6-23(30)31/h1,3,7-8,10-11,13-14,18-22,27-29H,2,4-6,9,12,15H2,(H,30,31)/b3-1-,14-13+/t18?,19-,20-,21+,22-/m1/s1 |
Clé InChI |
MSVDJLMZDIYYEF-LOMFHENISA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(CCC2=CC=C(C=C2)N=[N+]=[N-])O)C/C=C\CCCC(=O)O)O |
SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=C(C=C2)N=[N+]=[N-])O)CC=CCCCC(=O)O)O |
SMILES canonique |
C1C(C(C(C1O)C=CC(CCC2=CC=C(C=C2)N=[N+]=[N-])O)CC=CCCCC(=O)O)O |
Synonymes |
17-(4-azidophenyl)-18,19,20-trinorprostaglandin E2 Az-18,19,20-TN-PGE2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



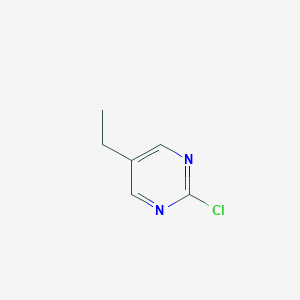
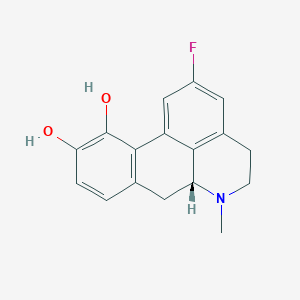
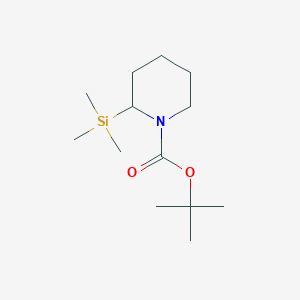
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)
